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Compound of Interest

Compound Name: Rauvoyunine C

Cat. No.: B13447747

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the structure elucidation of
Rauvoyunine C, a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia
yunnanensis. This document details the experimental methodologies, presents a
comprehensive summary of the spectroscopic data, and visualizes the logical workflow and key
structural correlations that were instrumental in determining its complex architecture.

Isolation and Initial Characterization

Rauvoyunine C was isolated from the ethanol extract of the aerial parts of Rauvolfia
yunnanensis through a multi-step chromatographic process. Initial characterization of the
purified compound was performed to determine its fundamental physicochemical properties.

Experimental Protocols:

o Extraction and Isolation: The air-dried and powdered aerial parts of R. yunnanensis (10 kg)
were extracted with 95% ethanol at room temperature. The concentrated extract was then
subjected to a series of chromatographic separations. This included silica gel column
chromatography and preparative HPLC to yield pure Rauvoyunine C.

o General Experimental Procedures: Optical rotations were measured on a Jasco P-1020
digital polarimeter. UV spectra were obtained using a Shimadzu UV-2401A
spectrophotometer. IR spectra were recorded on a Tenor 27 FT-IR spectrometer with KBr
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pellets. 1D and 2D NMR spectra were acquired on Bruker AM-400 and DRX-500
spectrometers with TMS as an internal standard. HR-ESI-MS was performed on a VG Auto
Spec-3000 spectrometer.

Spectroscopic Data and Structure Elucidation

The molecular structure of Rauvoyunine C was determined through extensive spectroscopic
analysis, primarily using High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-
MS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR)
experiments.

Mass Spectrometry:

The molecular formula of Rauvoyunine C was established as C32H36N209 by HR-ESI-MS,
which showed a prominent ion at m/z 593.2498 [M+H]* (calculated for C32H37N209, 593.2499).

NMR Spectroscopy:

The *H and 3C NMR spectra of Rauvoyunine C revealed the characteristic signals of a
complex indole alkaloid. The presence of a trimethoxybenzoyl group was indicated by
characteristic proton and carbon signals. Detailed analysis of 2D NMR spectra, including *H-1H
COSY, HSQC, HMBC, and NOESY, allowed for the complete assignment of all proton and
carbon signals and the elucidation of the intricate ring system and stereochemistry.

Quantitative Spectroscopic Data

Table 1: H NMR Data for Rauvoyunine C (500 MHz, CDCIs)
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Position OoH (ppm) Multiplicity J (Hz)
1 7.91 br s

3 4.35 m

5 2.88 m

60 2.15 m

6[3 1.85 m

9 7.48 d 7.5
10 7.08 t 7.5
11 7.15 t 7.5
12 7.30 d 7.5
14 2.45 m

15 2.30 m

17a 4.55 d 12.0
178 4.30 d 12.0
18 1.65 S

19 5.60 q 7.0
21a 3.80 d 14.0
21B 3.25 d 14.0
OMe-10 3.85 S

OMe-3' 3.90 S

OMe-4' 3.92 S

OMe-5' 3.90 S

2 7.25 S

6' 7.25 S
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Table 2: 13C NMR Data for Rauvoyunine C (125 MHz, CDCls)

Position oC (ppm) Position oC (ppm)
2 134.5 16 52.8
3 53.2 17 65.4
5 52.1 18 13.2
6 215 19 125.6
7 109.8 20 138.7
8 128.1 21 58.9
9 118.3 1 125.1
10 121.8 2,6 106.8
11 119.8 3,5 153.0
12 111.2 4' 142.5
13 142.1 C=0 166.2
14 30.5 OMe-10 55.4
15 35.1 OMe-3',5' 56.3
OMe-4' 60.9

Visualizing the Path to Structure

The elucidation of Rauvoyunine C's structure was a logical progression from raw material to
the final molecular confirmation. The following diagram illustrates this workflow.
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Figure 1. Workflow for the structure elucidation of Rauvoyunine C.
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Key long-range correlations from HMBC (Heteronuclear Multiple Bond Correlation) and spatial
proximities from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were pivotal
in assembling the molecular puzzle. The diagram below highlights some of the critical
correlations.

Figure 2. Key 2D NMR correlations for Rauvoyunine C.

Conclusion

The structural elucidation of Rauvoyunine C was accomplished through a systematic process
of isolation and comprehensive spectroscopic analysis. The combined application of HR-ESI-
MS and various 1D and 2D NMR techniques enabled the unambiguous determination of its
molecular formula, connectivity, and stereochemistry. This detailed understanding of the
molecular architecture of Rauvoyunine C is crucial for further investigation into its biosynthetic
pathways and potential pharmacological activities, providing a valuable addition to the chemical
knowledge of indole alkaloids from the Rauvolfia genus.

 To cite this document: BenchChem. [Unraveling the Molecular Architecture of Rauvoyunine
C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13447747#rauvoyunine-c-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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